molecular formula C4H4ClN3S B2689743 3-Amino-5-chloropyrazine-2-thiol CAS No. 1801693-88-8

3-Amino-5-chloropyrazine-2-thiol

Cat. No.: B2689743
CAS No.: 1801693-88-8
M. Wt: 161.61
InChI Key: YPRPTPFOEDVBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloropyrazine-2-thiol is a compound with the CAS Number: 1801693-88-8 and a molecular weight of 161.61 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of this compound is C4H4ClN3S . The Inchi Code is 1S/C4H4ClN3S/c5-2-1-7-4 (9)3 (6)8-2/h1H, (H2,6,8) (H,7,9) .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Corrosion Inhibitory Properties

3-Amino-5-chloropyrazine-2-thiol has been investigated for its potential use as a corrosion inhibitor. A study utilizing density functional theory (DFT) and molecular dynamics (MD) simulations explored the corrosion inhibitory action of novel N-heterocyclic organic compounds, including pyrazine derivatives. These compounds demonstrated promising results as corrosion inhibitors for steel surfaces, with the introduction of the –SH group in pyrazine derivatives like this compound significantly enhancing their inhibitory properties. This suggests that this compound could be a viable candidate for corrosion resistance applications (S. Saha, Abhiram Hens, N. C. Murmu, P. Banerjee, 2016).

Synthesis of Heterocyclic Compounds with Antitumor Activities

Another research avenue involves the use of this compound in the synthesis of novel heterocyclic compounds. For instance, its utility in creating new thiophene, pyran, and thiazole derivatives has been explored, with some of these compounds exhibiting significant antitumor activities against various human tumor cell lines. This underscores the potential of this compound in the development of new therapeutic agents with anticancer properties (R. Mohareb, N. El-Sayed, M. Abdelaziz, 2012).

Antibacterial and Antifungal Applications

The synthesis and biological evaluation of new fused Pyrazolo[1,5-a]pyrimidine compounds from 5-Aminopyrazole, which is structurally related to this compound, have shown that such derivatives possess antibacterial and antifungal activities. This suggests potential applications of this compound in creating compounds that could serve as antimicrobial agents, further expanding its utility in pharmaceutical research (W. M. Al-Adiwish et al., 2017).

Organic Optoelectronic Materials

The pyrazine core, including derivatives like this compound, has been recognized for its importance in organic optoelectronic materials. Research on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which involves regio-selective amination reactions of dihalo-pyrrolopyrazines, highlights the potential of this compound in the development of new organic materials for optoelectronic applications (Puttavva Meti et al., 2017).

Safety and Hazards

The safety data sheet for 3-Amino-5-chloropyrazine-2-thiol was not found in the available resources . It’s recommended to handle it with appropriate safety measures.

Properties

IUPAC Name

3-amino-5-chloro-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPTPFOEDVBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=S)N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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